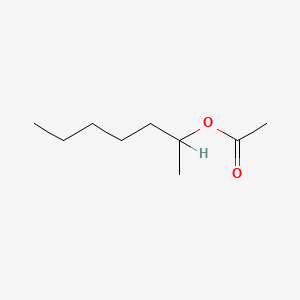

1-Methylhexyl acetate

Description

Contextualization within Aliphatic Acetate (B1210297) Esters

1-Methylhexyl acetate, systematically known as heptan-2-yl acetate, is an organic compound classified as an aliphatic acetate ester. foodb.canist.gov These esters are characterized by a carboxyl group in which the carbon atom is attached to an alkyl group through an oxygen atom. foodb.ca Aliphatic esters, particularly those with shorter carbon chains (less than 10 carbon atoms), are often recognized for their characteristic fruity and fresh odors. researchgate.net

The class of aliphatic acetate esters is significant in various industries, including food, cosmetics, and pharmaceuticals, primarily for their aromatic properties. mdpi.com For instance, esters like ethyl butyrate (B1204436) are used as flavorings for products like candy and juice, while hexyl acetate is found in the aromas of fruits such as apples and pears. researchgate.net The synthesis of these esters is a key reaction in organic chemistry, often achieved through the esterification of an alcohol and a carboxylic acid. researchgate.netmdpi.com

The interaction of aliphatic acetate esters with other molecules has been a subject of study. For example, research has explored how cyclodextrins can form complexes with aliphatic acetate esters, a process that can reduce the volatility of these flavor components. nih.govacs.org This has practical applications in creating powdered flavor materials. nih.gov

Current Research Trajectories and Significance of this compound

Current research on this compound and related aliphatic esters is exploring several avenues. One area of focus is the development of more efficient and environmentally friendly synthesis methods. Traditional chemical synthesis often involves strong acids or bases and high temperatures and pressures. researchgate.net In contrast, "green" synthesis methods are being investigated, such as using an audio frequency electric field to catalyze the esterification reaction without the need for a chemical catalyst. mdpi.com Another approach involves the use of enzymes, such as cutinases, as biocatalysts for ester synthesis, which can offer high yields under milder conditions. researchgate.net

The significance of this compound is also recognized in the field of analytical chemistry. It is one of many volatile organic compounds (VOCs) that contribute to the complex aromas of food and beverages. For example, it has been identified in studies of wine and cocoa fruit pulp. oup.com Researchers use techniques like gas chromatography to identify and quantify the presence of such esters to understand and control the flavor profiles of these products.

Furthermore, the biological activity of aliphatic esters is an area of ongoing investigation. The interaction of these esters with olfactory receptors is a key aspect of understanding how we perceive smells.

Scope and Methodological Approach of the Research Outline

This article provides a focused overview of the chemical compound this compound based on existing academic and scientific literature. The content is structured to first place the compound within the broader category of aliphatic acetate esters, followed by a discussion of its specific research significance and current investigative trends.

The methodological approach involves the compilation and synthesis of information from reputable scientific databases and journals. The data presented is intended to be factual and directly sourced from the cited literature. The scope is strictly limited to the chemical and research aspects of this compound, excluding topics such as dosage, administration, and safety profiles.

The following table summarizes the key identification and property data for this compound.

| Identifier | Value |

| IUPAC Name | heptan-2-yl acetate |

| CAS Number | 5921-82-4 |

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol |

| Boiling Point | 176.5°C at 760 mmHg |

| Flash Point | 59.4°C |

| Density | 0.874 g/cm³ |

Source: lookchem.comnih.govchemnet.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

heptan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-5-6-7-8(2)11-9(3)10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYWBLDDQZIGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863653 | |

| Record name | Heptan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5921-82-4 | |

| Record name | 2-Heptyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5921-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylhexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XQ2C7T25A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biogenesis of 1 Methylhexyl Acetate

Identification and Distribution in Biological Matrices

1-Methylhexyl acetate (B1210297), also known as heptan-2-yl acetate, is a naturally occurring ester identified as a volatile organic compound (VOC) in a range of biological sources, from plants to agricultural products derived from them.

The compound has been identified within the metabolome of specific plant species. Notably, 1-methylhexyl acetate is a known constituent of Zingiber officinale, the plant that produces ginger rhizomes. nih.gov Its presence in the plant's metabolic profile contributes to the complex array of volatile compounds that characterize the species.

| Plant Species | Common Name |

| Zingiber officinale | Ginger |

**Table 1: Documented Presence of this compound in Plant Metabolomes.

In agricultural products, esters are a critical class of compounds that often define the characteristic fruity and floral aromas. This compound plays a role in the sensory profile of certain fermented agricultural goods. For instance, in a study of cocoa native to South Ecuadorian Amazonia, this compound was identified as one of the volatile compounds in the aroma profile of fermented-dried beans. cirad.fr Its presence was found to be related to desirable sweet and caramel (B1170704) sensory notes. cirad.fr

The significance of esters is well-documented across numerous agricultural products. In climacteric fruits such as melons and pears, esters are the predominant VOCs responsible for their fruity aroma, in contrast to non-climacteric fruits which are often dominated by aldehydes. oup.comfrontiersin.org The production of a diverse array of esters, including acetates, is a hallmark of ripening in many fruits, where they are crucial for developing the full aroma profile that is a key indicator of quality for consumers. frontiersin.orgcsic.es

| Agricultural Product | Role / Sensory Association |

| Cocoa (Theobroma cacao) | Contributes to sweet and caramel notes in the aroma profile of fermented beans. cirad.fr |

**Table 2: Contribution of this compound to Agricultural Product Aroma.

Enzymatic and Biochemical Pathways Governing this compound Formation

The synthesis of this compound in biological systems is the result of specific enzymatic processes that convert precursor molecules into the final ester product.

The formation of volatile esters, including branched-chain variants like this compound, primarily originates from the metabolism of fatty acids and amino acids. frontiersin.orgnih.gov The fatty acid pathway involves several key steps. Initially, fatty acids such as linoleic and linolenic acid act as precursors. frontiersin.org These are processed through pathways including the lipoxygenase (LOX) pathway, which generates aldehydes. frontiersin.orgnih.gov These aldehydes are subsequently reduced to their corresponding alcohols by the action of alcohol dehydrogenase (ADH) enzymes. nih.gov The final and decisive step is the esterification of these alcohols. nih.gov

The esterification reaction that produces volatile esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.gov These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol substrate. nih.gov In the case of this compound, the reaction involves the transfer of an acetyl group from acetyl-CoA to the alcohol 1-methylhexanol (2-heptanol).

AATs are directly responsible for the production of most volatile esters that constitute fruit flavors. nih.gov Studies on the yeast Saccharomyces cerevisiae provide a well-characterized model for this process. The yeast enzymes Alcohol O-acetyltransferase 1 (Atf1) and Atf2 are responsible for synthesizing acetate esters. researchgate.net Atf1, in particular, is a major AAT that uses acetyl-CoA to produce a wide variety of acetate esters from different alcohols, including ethyl acetate, isoamyl acetate, and hexyl acetate. uniprot.org This demonstrates the principle that AAT enzymes are often relatively specific for the acyl-CoA substrate (in this case, acetyl-CoA) but can act on a broad range of alcohols, leading to a diverse profile of acetate esters. uniprot.orgescholarship.org The rate of ester formation is dependent on the concentrations of the two substrates (the alcohol and the acyl-CoA) and the activity of the AAT enzyme. nih.gov

The production of ester volatiles is tightly regulated at the genetic and transcriptomic levels. The expression levels of AAT genes are generally the most critical factor determining the quantity of acetate esters produced during processes like fruit ripening and fermentation. nih.gov

Research into various fruits has identified specific genes and genetic regions that control aroma production. In melons, for example, the ripening hormone ethylene (B1197577) induces the expression of several genes involved in volatile synthesis, including AATs. oup.com Quantitative Trait Locus (QTL) analysis in melon has identified specific genomic regions on several chromosomes that affect the balance of esters and aldehydes, directly influencing the fruit's aroma profile. oup.com Similarly, in strawberries, the transcription level of AAT genes increases during ripening, which correlates with a decrease in aldehyde and alcohol precursors and a rise in ester content. csic.es The identification of specific AAT genes, such as PaAAT1 in apricot, and linking their expression patterns to the accumulation of C6 esters, confirms their crucial role in aroma development during ripening. nih.gov

| Gene / Locus | Organism | Role in Ester Production |

| ATF1 / ATF2 | Saccharomyces cerevisiae (Yeast) | Encode for alcohol acetyltransferases responsible for the synthesis of acetate esters. researchgate.net |

| PaAAT1 | Prunus armeniaca (Apricot) | Fruit-specific expression increases during ripening, directly linked to the production of C6 acetate esters. nih.gov |

| QTLs on Chromosomes 2, 6, 10, 11 | Cucumis melo (Melon) | Genomic regions found to increase total ester content. oup.com |

**Table 3: Examples of Genetic and Transcriptomic Determinants of Ester Volatile Production.

Environmental and Physiological Modulators of this compound Production

The production of this compound and other volatile esters is not static; it is influenced by a combination of genetic factors and environmental conditions both before and after harvest.

Impact of Cultivar and Genotype on Biosynthetic Profiles

The genetic makeup of a plant is a primary factor determining its capacity to produce specific volatile compounds. researchgate.netresearchgate.net Different cultivars of the same species can exhibit vastly different aroma profiles due to variations in the expression of genes encoding biosynthetic enzymes like AAT. researchgate.netnih.gov

Research on strawberry (Fragaria × ananassa) has demonstrated this genetic influence. A study analyzing the volatile compounds across a population derived from a cross between two cultivars ('Capitola' and 'CF1116') identified quantitative trait loci (QTLs)—regions of DNA associated with a particular trait—that affect the concentration of various esters, including this compound nih.gov. This indicates that the production of this specific compound is under genetic control.

| Compound | Genetic Linkage Group | Significance (LOD Score) | Variation Explained (%) |

|---|---|---|---|

| This compound | LG III-2 | 3.4 | 14.0 |

| Methyl butanoate | LG VI-2 | 18.4 | 59.8 |

| Ethyl butanoate | LG VI-2 | 14.0 | 49.1 |

| Hexyl acetate | LG III-1 | 10.3 | 38.1 |

Similarly, studies on different apple cultivars have shown that the genotype has a more powerful influence on the aroma profile than the harvest year researchgate.net. Analysis of 40 apple cultivars revealed that eight key volatile compounds, primarily esters and aldehydes, were present in all varieties, but their concentrations varied significantly, allowing for the classification of cultivars based on their unique aromatic signatures nih.gov. This highlights that the potential for producing compounds like this compound is fundamentally determined by the plant's genetics.

Influence of Pre- and Post-Harvest Conditions

While genotype sets the potential for aroma production, environmental and handling conditions significantly modulate the final volatile profile.

Pre-Harvest Factors: Conditions during the growing season, such as meteorological differences, can strongly affect the metabolic state of the fruit at harvest, influencing the availability of precursors for ester biosynthesis nih.govresearchgate.net. For example, pre-harvest application of aminoethoxyvinylglycine (AVG), an ethylene inhibitor, on apple trees was found to reduce the production of total esters after the fruit was harvested and stored ashs.org.

Post-Harvest Factors: Post-harvest handling and storage conditions play a critical role in the evolution of fruit aroma.

Storage Temperature and Duration: In fresh-cut melons, both storage time and temperature were found to significantly alter the volatile organic compound profiles nih.govresearchgate.net. A study showed that the ratio of acetate to non-acetate esters changed significantly during storage, and these changes correlated with the expression of the alcohol acyl-transferase gene (CmAAT1) nih.gov.

Controlled Atmosphere and Treatments: Storing fruit in a controlled atmosphere (CA) is known to affect aroma. In 'Red Delicious' apples, CA storage severely depressed the biosynthesis of branched-chain esters by limiting the metabolism of precursor amino acids like isoleucine acs.org. Post-harvest heat treatments have also been shown to suppress ethylene production and reduce total ester formation in several apple cultivars ashs.org. Conversely, post-harvest application of hexanal (B45976) can inhibit enzymes that cause membrane degradation, thereby preserving fruit quality and altering the volatile profile during storage researchgate.net.

| Factor | Condition/Treatment | Fruit | Observed Effect on Esters | Source |

|---|---|---|---|---|

| Pre-Harvest | Application of AVG (ethylene inhibitor) | Apple | Reduced total ester production during post-harvest ripening. | ashs.org |

| Post-Harvest | Storage Temperature and Time | Melon | Altered the ratio of acetate to non-acetate esters; correlated with AAT gene expression. | nih.gov |

| Post-Harvest | Heat Treatment (38°C for 4 days) | Apple | Reduced total ester production by 70% or more. | ashs.org |

| Post-Harvest | Controlled Atmosphere (CA) Storage | Apple | Severely depressed biosynthesis of branched-chain esters. | acs.org |

| Post-Harvest | Hexanal Vapor Treatment | Banana | Slowed ripening process, affecting the evolution of volatile compounds. | researchgate.net |

These findings collectively demonstrate that the amount of this compound in a plant product is the result of a complex interplay between its genetic blueprint and the environmental conditions it experiences throughout its growth, harvest, and storage.

Advanced Synthetic Methodologies for 1 Methylhexyl Acetate

Mechanistic Investigations in Acetate (B1210297) Ester Synthesis

The synthesis of 1-methylhexyl acetate, like other esterifications, is governed by specific reaction mechanisms that dictate the process's efficiency and outcome. Understanding these mechanisms, including the transient species formed and the energetic landscape of the reaction, is crucial for optimizing synthetic strategies. This section delves into the mechanistic details of acetate ester synthesis, focusing on the intermediates involved and the kinetic and thermodynamic profiles that characterize these transformations.

Elucidation of Reaction Intermediates

The formation of this compound from heptan-2-ol and an acyl donor, such as acetic acid or its derivatives, proceeds through a series of well-defined reaction intermediates. The nature of these intermediates is dependent on the specific synthetic methodology employed, primarily acid-catalyzed esterification (Fischer esterification) or enzyme-catalyzed reactions.

In the classic Fischer esterification, which utilizes an acid catalyst, the reaction is initiated by the protonation of the carbonyl oxygen on the acetic acid. This initial step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of heptan-2-ol. This attack leads to the formation of a key tetrahedral intermediate . researchgate.netnih.gov This intermediate is unstable and undergoes a series of proton transfer steps, effectively converting one of the hydroxyl groups into a better leaving group (water). The subsequent elimination of a water molecule and deprotonation of the resulting oxonium ion yields the final product, this compound, and regenerates the acid catalyst. researchgate.netresearchgate.net The entire process is a sequence of equilibrium steps. researchgate.net

In advanced enzymatic methodologies, particularly those employing lipases, the mechanism also involves the formation of a distinct intermediate. Lipase-catalyzed esterification is widely accepted to follow a Ping-Pong Bi-Bi mechanism . mdpi.comresearchgate.netbiointerfaceresearch.com In this pathway, the first substrate, the acyl donor (e.g., acetic anhydride (B1165640) or vinyl acetate), binds to the enzyme's active site. This results in the formation of an acyl-enzyme intermediate , where the acyl group is covalently bonded to a key amino acid residue (typically serine) in the lipase's active site, and the first product (e.g., acetic acid or acetaldehyde) is released. mdpi.comlibretexts.org Subsequently, the second substrate, heptan-2-ol, binds to the acyl-enzyme intermediate. A nucleophilic attack by the alcohol's hydroxyl group on the acyl moiety leads to the formation of the ester, this compound, which is then released, regenerating the free enzyme. researchgate.netlibretexts.org This mechanism is characterized by the sequential binding of substrates and release of products, with the enzyme oscillating between its free and acylated forms. libretexts.org

| Synthetic Method | Key Reaction Intermediate | Description |

| Fischer Esterification | Tetrahedral Intermediate | Formed after the nucleophilic attack of heptan-2-ol on the protonated carbonyl carbon of acetic acid. It is a high-energy, transient species with a central carbon atom bonded to four substituents. researchgate.netnih.gov |

| Lipase-Catalyzed Esterification | Acyl-Enzyme Intermediate | A covalent complex formed between the acyl group of the acetate donor and a serine residue in the active site of the lipase (B570770) enzyme. This intermediate subsequently reacts with heptan-2-ol. mdpi.comlibretexts.org |

Kinetics and Thermodynamic Profiling of Esterification

The efficiency and yield of this compound synthesis are dictated by the reaction's kinetics and thermodynamics. Esterification is a reversible reaction, and its progression towards the product is governed by the equilibrium constant (Kc) and the rate of reaction. semanticscholar.orgtruman.edu

Thermodynamics: The esterification of carboxylic acids with alcohols is generally a slightly exothermic process. youtube.com The position of the equilibrium is a critical factor. For the synthesis of esters from secondary alcohols like heptan-2-ol, the equilibrium constant can be a limiting factor. Research on the esterification of various secondary alkan-2-ols with acetic acid has provided valuable thermodynamic data. The equilibrium constant (Kc) is a measure of the reaction's extent at equilibrium. researchgate.net

CH₃COOH + C₇H₁₅OH ⇌ CH₃COOC₇H₁₅ + H₂O

The table below presents equilibrium constants for the esterification of several secondary alcohols that are structurally analogous to heptan-2-ol, providing insight into the expected thermodynamic profile for this compound synthesis. researchgate.net The data indicates that the conversion at equilibrium for secondary alcohols is typically around 58-59%. researchgate.net

| Alcohol | Conversion at Equilibrium (xN, mol%) | Equilibrium Constant (Kc) |

| Propan-2-ol | 59.1 | 2.08 |

| Butan-2-ol | 57.8 | 1.87 |

| Pentan-2-ol | 58.0 | 1.91 |

| Hexan-2-ol | 58.0 | 1.96 |

| Octan-2-ol | 58.7 | 2.02 |

| Data from a study on the esterification of secondary alkan-2-ols with acetic acid at 60°C in 1,4-dioxane. researchgate.net |

Kinetics: The rate of esterification is influenced by several factors, including temperature, catalyst concentration, and the structure of the reactants. For acid-catalyzed reactions, the rate is dependent on the concentration of both the alcohol and the carboxylic acid. semanticscholar.org

In enzyme-catalyzed synthesis, the kinetics are often modeled using the Michaelis-Menten equation, adapted for a two-substrate reaction. The Ping-Pong Bi-Bi mechanism, often with substrate inhibition, is frequently used to describe the kinetics of lipase-catalyzed esterification. nih.govresearchgate.netresearchgate.net In this model, high concentrations of either the acyl donor or the alcohol can lead to the formation of dead-end complexes, which inhibit the reaction rate. researchgate.netbiointerfaceresearch.com Kinetic studies on the acetylation of other secondary alcohols have shown that the reaction follows this model, with inhibition by the alcohol substrate being a significant factor. researchgate.net

The rate constants for the esterification of secondary alkan-2-ols provide a quantitative measure of reaction speed. The table below shows the esterification rate constants (kE) for the reaction of various secondary alcohols with acetic acid. researchgate.net

| Alcohol | Esterification Rate Constant (kE x 106, dm3·mol-1·s-1) |

| Propan-2-ol | 2.24 |

| Butan-2-ol | 1.80 |

| Pentan-2-ol | 1.81 |

| 4-Methylpentan-2-ol | 1.25 |

| Hexan-2-ol | 1.70 |

| Octan-2-ol | 1.62 |

| Data from a study on the esterification of secondary alkan-2-ols with acetic acid at 60°C in 1,4-dioxane. researchgate.net |

The activation energy (Ea) is another critical kinetic parameter, representing the minimum energy required for the reaction to occur. While specific data for this compound is scarce, studies on similar lipase-catalyzed esterifications have reported activation energies. For example, the lipase-catalyzed synthesis of geranyl acetate has an activation energy of 16 kJ/mol. researchgate.net These values are essential for designing industrial reactors and optimizing reaction conditions to achieve efficient synthesis of this compound. semanticscholar.org

Advanced Analytical Techniques for 1 Methylhexyl Acetate Research

Chromatographic Separations and Detection

Chromatography is the cornerstone of volatile compound analysis, providing the necessary resolution to separate target analytes from a multitude of other components. Gas chromatography, in particular, is well-suited for the analysis of thermally stable and volatile compounds like 1-methylhexyl acetate (B1210297).

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the volatile profiling of complex samples. In this method, the sample is first vaporized and introduced into a gas chromatograph, where individual compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

1-Methylhexyl acetate has been identified as a volatile component in a variety of matrices using GC-MS. For instance, it has been detected in the aroma profile of different strawberry varieties, contributing to their characteristic scent. sci-hub.senih.gov The compound is also a known constituent of the volatile fraction of Moscatel sparkling wine, where its presence and concentration can influence the final bouquet of the product. scribd.com Furthermore, research on the fermentation of Ecuadorian cocoa has identified this compound as one of the esters formed during this crucial processing step. nih.gov In studies of the essential oils from the leaves and rhizomes of Meistera caudata, GC-MS analysis revealed the presence of this compound among other volatile constituents. asccramanandnagar.in

The typical GC-MS analysis involves a temperature-programmed oven to ensure the efficient separation of compounds with a wide range of boiling points. The mass spectrometer is often operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that can be compared against spectral libraries for compound identification.

Table 1: Examples of GC-MS Parameters for the Analysis of Volatiles Including this compound

| Parameter | Moscatel Sparkling Wine Analysis | Strawberry Aroma Profiling | Rosa roxburghii Fruit Analysis |

| Column | DB-5 (60 m x 0.25 mm x 0.25 µm) and DB-17ms (1.70 m x 0.18 mm x 0.18 µm) | MXT-5 (15 m x 0.53 mm x 1.0 µm) | HP-5 (60 m x 250 µm x 0.25 µm) |

| Carrier Gas | Helium (1.0 mL/min) | Not specified | Helium (purity ≥ 99%) |

| Oven Program | 45°C (0.5 min), then to 240°C at 3°C/min | Held at a steady temperature | 40°C (3 min), to 80°C at 5°C/min, to 160°C at 10°C/min (30 s hold), to 175°C at 2°C/min, to 230°C at 10°C/min (7 min hold) |

| Injector Temp. | 250°C | 85°C | 250°C |

| MS Ion Source Temp. | 250°C | Not specified | 230°C |

| Ionization Mode | Electron Ionization (EI) | Not specified | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 45-450 | Not specified | m/z 45-500 |

For complex samples where standard gas chromatography may not provide sufficient separation, high-resolution chromatographic techniques are employed. These methods aim to increase peak capacity and resolve co-eluting compounds. One such approach is the use of chiral columns for the enantioselective analysis of chiral compounds. Since this compound is a chiral molecule, its enantiomers can exhibit different biological and sensory properties.

A study on the acylation of chiral alcohols developed a method for the chiral GC analysis of the resulting esters, including this compound. nih.govresearchgate.net This research utilized a CP Chirasil-DEX CB column, which is a modified β-cyclodextrin bonded to a dimethylpolysiloxane stationary phase. nih.gov This type of chiral stationary phase allows for the separation of enantiomers based on the formation of transient diastereomeric complexes with differing stabilities. The separation factor (α) is a key parameter in chiral chromatography, indicating the degree of separation between two enantiomers. The study demonstrated that acetylation of chiral alcohols, such as 2-heptanol (B47269) to form this compound, can enhance the enantiomeric separation on a chiral column. nih.gov

Another advanced technique is comprehensive two-dimensional gas chromatography (GC×GC), which couples two columns with different separation mechanisms to dramatically increase resolving power. This is particularly useful for the analysis of complex volatile profiles in food and beverages. scribd.com While a specific GC×GC method development for this compound is not detailed in the provided sources, the application of this technique to Moscatel sparkling wine, where this compound is present, highlights its potential for high-resolution analysis of this compound. scribd.com

Sample Preparation and Enrichment Strategies

The concentration of this compound in many samples is often low, necessitating a sample preparation step to extract and enrich the analyte prior to chromatographic analysis. These techniques are designed to be efficient, minimize solvent use, and be amenable to automation.

Solid-phase microextraction (SPME) is a solvent-free, sensitive, and versatile extraction technique. It utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition into the coating. The fiber is then transferred to the GC injector for thermal desorption and analysis.

The efficiency of SPME is dependent on several factors, including the type of fiber coating, extraction time, temperature, and sample matrix modifications (e.g., salt addition). For volatile esters like this compound, polydimethylsiloxane/divinylbenzene (PDMS/DVB) is a commonly used fiber coating due to its affinity for a broad range of volatile and semi-volatile compounds. scribd.com

Optimization of SPME parameters is crucial for achieving high sensitivity and reproducibility. A study on Moscatel sparkling wine optimized HS-SPME conditions by evaluating different fiber coatings, sample volumes, extraction temperatures and times, and the effect of adding sodium chloride. scribd.com The addition of salt can increase the ionic strength of the sample, which often enhances the release of volatile compounds into the headspace, thereby improving extraction efficiency. scribd.com The optimization process in this study involved a systematic evaluation of each parameter to find the conditions that yielded the highest extraction efficiency for a range of volatile compounds, including esters. scribd.com

Table 2: Examples of HS-SPME Parameters for the Extraction of this compound

| Parameter | Moscatel Sparkling Wine Analysis | Strawberry Aroma Profiling | Cocoa Fermentation Analysis |

| Fiber Coating | PDMS/DVB | Not specified | DVB/CAR/PDMS |

| Sample Amount | 2 mL | 5 g homogenized strawberry | 2.0 g macerated cocoa |

| Salt Addition | 0.6 g NaCl | Not specified | Not specified |

| Equilibration Temp. | 40°C | 50°C | Not specified |

| Equilibration Time | 10 min | 15 min | Not specified |

| Extraction Temp. | 40°C | Not specified | Not specified |

| Extraction Time | Not specified | Not specified | Not specified |

Headspace (HS) analysis is a common technique for the extraction of volatile and semi-volatile compounds from solid or liquid samples. In static headspace analysis, the sample is placed in a sealed vial and heated to allow volatile compounds to partition into the gas phase above the sample. A portion of this headspace is then injected into the GC. This technique is often coupled with SPME (HS-SPME) for enhanced sensitivity.

HS-SPME has been successfully applied to the analysis of this compound in various food matrices. For example, in the analysis of strawberry volatiles, homogenized fruit was placed in a vial and heated to allow the release of aroma compounds into the headspace, which were then extracted by an SPME fiber. sci-hub.se Similarly, in the study of cocoa fermentation, macerated cocoa beans were analyzed using HS-SPME to identify the volatile compounds produced, including this compound. sci-hub.se The conditions for headspace extraction, such as temperature and time, are critical for achieving equilibrium between the sample and the headspace, ensuring reproducible results.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the unambiguous identification and structural elucidation of this compound. Mass spectrometry provides information on the molecular weight and fragmentation pattern, while nuclear magnetic resonance spectroscopy reveals the chemical environment of the atoms within the molecule.

Mass spectrometry, particularly when coupled with gas chromatography, is a primary tool for the identification of this compound. The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern. As an ester, common fragmentation pathways include the loss of the alkoxy group and McLafferty rearrangements. The mass spectrum of this compound would be expected to show a peak corresponding to the acetyl cation [CH₃CO]⁺ at m/z 43, which is often a base peak for acetate esters. Other significant fragments would arise from the cleavage of the C-O bond and fragmentation of the hexyl chain.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. A study that synthesized and characterized this compound reported its ¹H and ¹³C NMR spectral data. nih.gov

The ¹H NMR spectrum shows distinct signals for the different protons in the molecule. The methyl protons of the acetate group typically appear as a singlet. The methine proton on the carbon bearing the ester oxygen would appear as a multiplet due to coupling with neighboring protons. The protons of the hexyl chain would exhibit characteristic multiplets and a triplet for the terminal methyl group. nih.gov

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group appears at a characteristic downfield chemical shift. The carbon attached to the oxygen of the ester group also has a distinct chemical shift, and the remaining carbons of the hexyl chain can be assigned based on their chemical environment. nih.gov

Table 3: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H NMR | 4.89–4.76 | m | CH-O |

| 1.96 | s | O=C-CH₃ | |

| 1.60–1.43 | m | CH₂ | |

| 1.28 | m | (CH₂)₄ | |

| 1.16 | d | CH-CH₃ | |

| 0.88 | t | CH₂-CH₃ | |

| ¹³C NMR | 169.65 | - | C=O |

| 70.17 | - | CH-O | |

| 35.73 | - | CH₂ | |

| 31.59 | - | CH₂ | |

| 29.15 | - | CH₂ | |

| 25.19 | - | CH₂ | |

| 22.34 | - | CH₂ | |

| 20.28 | - | O=C-CH₃ | |

| 19.35 | - | CH-CH₃ | |

| 13.43 | - | CH₂-CH₃ | |

| Data from a study where spectra were recorded in acetone. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. libretexts.orgkirsoplabs.co.uk

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, each unique proton or set of equivalent protons generates a distinct signal. pressbooks.pub The structure contains several non-equivalent protons, leading to a complex but interpretable spectrum. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration value reveals the relative number of protons responsible for the signal. libretexts.org The multiplicity, or splitting pattern, of a signal arises from spin-spin coupling with neighboring protons and follows the n+1 rule, providing direct evidence of adjacent protons.

The expected ¹H NMR signals for this compound are detailed below. The methine proton (H-2) is significantly deshielded by the adjacent electronegative oxygen atom, causing its signal to appear far downfield. The acetyl methyl protons (H-9) are deshielded by the carbonyl group and appear as a characteristic singlet, as they have no neighboring protons to couple with. pressbooks.pub The signals for the methylene (B1212753) protons (H-3 to H-6) often overlap, creating a complex multiplet region.

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule. The chemical shift of each carbon is highly dependent on its hybridization and electronic environment. oregonstate.edu For this compound, the carbonyl carbon (C-8) of the ester group appears at the lowest field (highest ppm value) due to the strong deshielding effect of the double-bonded oxygen. The carbon atom bonded to the ester oxygen (C-2) is also significantly deshielded. The remaining alkyl carbons appear at higher fields (lower ppm values). docbrown.info

The following interactive table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound.

Interactive Data Table: Predicted NMR Data for this compound (in CDCl₃) Use the filters to select the nucleus and view corresponding data.

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |

| 1 | ¹H | ~0.89 | Triplet (t) | 3H | ~6.9 |

| 2 | ¹H | ~4.87 | Sextet or Multiplet (m) | 1H | ~6.3 |

| 3 | ¹H | ~1.50 | Multiplet (m) | 2H | - |

| 4-6 | ¹H | ~1.28 | Multiplet (m) | 6H | - |

| 7 | ¹H | ~1.21 | Doublet (d) | 3H | ~6.2 |

| 9 | ¹H | ~2.04 | Singlet (s) | 3H | - |

| 1 | ¹³C | ~14.0 | - | - | - |

| 2 | ¹³C | ~71.5 | - | - | - |

| 3 | ¹³C | ~36.0 | - | - | - |

| 4 | ¹³C | ~25.2 | - | - | - |

| 5 | ¹³C | ~31.6 | - | - | - |

| 6 | ¹³C | ~22.5 | - | - | - |

| 7 | ¹³C | ~19.8 | - | - | - |

| 8 | ¹³C | ~170.8 | - | - | - |

| 9 | ¹³C | ~21.2 | - | - | - |

Infrared and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. udel.edu For an ester like this compound, the most prominent and diagnostic absorption is the carbonyl (C=O) stretch. This is an intense, sharp band typically appearing in the region of 1750-1735 cm⁻¹. masterorganicchemistry.comorgchemboulder.com Another key feature is the C-O stretching vibrations of the ester linkage, which typically produce strong bands in the 1300-1000 cm⁻¹ region. Absorptions corresponding to the C-H stretching of the alkyl groups are found just below 3000 cm⁻¹. vscht.cz

Raman Spectroscopy

Raman spectroscopy is a complementary technique that involves scattering of monochromatic light from a laser. open-raman.org While IR absorption is dependent on a change in the dipole moment during a vibration, a Raman signal depends on a change in the polarizability. For this compound, the C=O stretch is also Raman active, though its intensity can vary. ias.ac.inresearchgate.net Symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals. The C-H and C-C stretching and bending vibrations of the alkyl backbone are readily observable in the Raman spectrum. researchgate.net

The table below outlines the key vibrational modes for this compound and their expected regions in both IR and Raman spectra.

Interactive Data Table: Key Vibrational Frequencies for this compound Click on a row to highlight the vibrational mode.

| Vibrational Mode | Functional Group | Expected IR Region (cm⁻¹) | Expected Raman Region (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2960-2850 | 2960-2850 | Strong (IR), Strong (Raman) |

| C=O Stretch | Ester | 1750-1735 | 1740-1720 | Very Strong (IR), Medium (Raman) |

| C-H Bend | Alkyl (CH₂, CH₃) | 1470-1370 | 1470-1370 | Medium (IR), Medium (Raman) |

| C-O Stretch (Acyl-Oxygen) | Ester (O=C-O) | 1260-1230 | 1260-1230 | Strong (IR), Weak (Raman) |

| C-O Stretch (Alkyl-Oxygen) | Ester (O-C) | 1180-1030 | 1180-1030 | Strong (IR), Weak (Raman) |

Quantitative Method Validation and Interlaboratory Performance

For the accurate quantification of this compound in any given sample, the analytical method used must be rigorously validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.comresearchgate.net Furthermore, assessing interlaboratory performance is crucial for ensuring that results are comparable and reproducible across different testing facilities. nih.gov

Method Validation Parameters

A comprehensive single-laboratory validation for a quantitative method, such as Gas Chromatography with Flame Ionization Detection (GC-FID), involves assessing several key performance characteristics. latu.org.uygavinpublishers.com

Selectivity/Specificity: The ability of the method to measure the analyte accurately in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net This is typically demonstrated by analyzing blank samples and spiked samples to ensure no interfering peaks are present at the retention time of this compound.

Linearity and Range: Linearity is the ability to produce results that are directly proportional to the concentration of the analyte within a given range. gavinpublishers.com The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. researchgate.net This is determined by analyzing a series of standards at different concentrations (e.g., five to seven levels) and performing a linear regression analysis.

Accuracy: The closeness of the test results to the true value. It is often determined through recovery studies by analyzing a sample of known concentration (e.g., a certified reference material or a spiked matrix) and comparing the measured value to the theoretical value. latu.org.uy

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (%RSD) and is evaluated at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. aphl.org

Example Validation Acceptance Criteria

| Parameter | Acceptance Criterion |

| Linearity | Coefficient of determination (r²) ≥ 0.995 |

| Accuracy (% Recovery) | 90-110% for spiked samples |

| Precision (%RSD) | Repeatability: ≤ 5%; Intermediate Precision: ≤ 10% |

| Limit of Quantitation | Signal-to-Noise Ratio ≥ 10 |

Interlaboratory Performance

Key objectives of an interlaboratory study include:

Determining the variability of results among different laboratories. nih.gov

Identifying potential biases in the analytical method or in its application by specific laboratories.

Providing laboratories with an objective measure of their performance against their peers.

The variability observed in interlaboratory studies for volatile compounds can be influenced by factors such as differences in instrument calibration, sample handling, and data processing protocols. researchgate.netnih.gov Therefore, standardized procedures are crucial for achieving consistent and reliable results across the analytical community.

Biological and Functional Research on 1 Methylhexyl Acetate

Research on Olfactory and Gustatory Perceptions

1-Methylhexyl acetate (B1210297), also known as 2-heptyl acetate, is a noteworthy contributor to the sensory profiles of various products, recognized for its distinct aroma and flavor characteristics.

1-Methylhexyl acetate is utilized as a fruit essence flavoring in food products. hmdb.ca It has been identified in cloves, suggesting it may serve as a potential biomarker for the consumption of this spice. hmdb.ca The compound is described as having a woody, fruity, and rum-like odor, complemented by a spicy and floral taste with a soapy, fatty texture. hmdb.ca

The sensory perception of this compound is significantly influenced by its stereochemistry. The two enantiomers of this chiral ester present distinct aroma profiles. (S)-(+)-2-heptyl acetate is characterized by mushroom, earthy, wild berry, and weak, pure fruity notes. leffingwell.com In contrast, (R)-(-)-2-heptyl acetate is described as having green, fatty, banana, and methyl ketone-like aromas, with a penetrating sweat note. leffingwell.com

| Enantiomer | Reported Aroma Descriptors |

|---|---|

| (S)-(+)-2-heptyl acetate | Mushroom, earthy, wild berry, weak, pure fruity leffingwell.com |

| (R)-(-)-2-heptyl acetate | Green, fatty, banana, methyl ketone-like, penetrating sweat note leffingwell.com |

In the fragrance industry, acetate esters are valued for their fruity and sweet nuances. nutrition-chemicals.com this compound, under its synonym 2-heptyl acetate, is used as a scent in perfumes. hmdb.ca A closely related compound, heptyl acetate, is incorporated into fragrance compositions to impart fresh, green, rum, ripe fruit, pear, and apricot notes, functioning as a substantive top-to-middle note. pellwall.com It is also used in fruity pear and juicy fruit notes, as well as in rose notes to introduce a fruity and sweet character. scentree.co The organoleptic properties of heptyl acetate are described as fatty, green, waxy, citrus, woody, and wine-like. sigmaaldrich.com

Limited specific data exists for the sensory perception threshold of this compound. However, for the related compound heptyl acetate, a detection threshold of 320 parts per billion (ppb) has been reported. lookchem.com

Antimicrobial Activity Investigations

Research into the antimicrobial properties of acetate esters suggests a potential for these compounds in microbial control.

| Compound | Effective Against |

|---|---|

| Isoamyl acetate | Various gram-positive and gram-negative bacteria and yeast researchgate.net |

| Ethyl acetate & Butyl acetate | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, Trichophyton rubrum researchgate.net |

The antimicrobial mechanism of volatile acetate esters is believed to involve their hydrolysis into the corresponding acid and alcohol. researchgate.net In the case of isoamyl acetate, it is suggested that the resulting acetic acid and isoamyl alcohol cause damage to the cell membranes of microorganisms and inactivate membrane proteins. researchgate.net This disruption of the cell membrane and its associated proteins ultimately impairs essential functions such as respiration, leading to the inhibition of microbial growth. researchgate.net

Antioxidant Efficacy Studies

In Vitro Antioxidant Assays and Radical Scavenging

No studies were identified that have evaluated the in vitro antioxidant or radical scavenging activity of this compound. Standard assays used to determine such efficacy, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays, have not been applied to this specific compound according to available literature.

Investigation of Oxidative Stress Mitigation in Biological Models

There is no available research on the effects of this compound on oxidative stress in biological models. Studies investigating its potential to mitigate cellular damage caused by reactive oxygen species (ROS) in cell cultures or animal models have not been published.

Other Investigated Bioactivities and Research Potentials

Enzyme Modulation Research (e.g., 5-alpha reductase inhibition)

No research has been published detailing any investigation into the potential of this compound to modulate enzyme activity. Specifically, there are no studies available that have examined its effect on 5-alpha reductase, an enzyme involved in steroid metabolism. The class of 5-alpha reductase inhibitors is known for its applications in conditions related to dihydrotestosterone, but this compound has not been studied in this context.

Interaction with Biological Receptors and Pathways

There is a lack of scientific data regarding the interaction of this compound with any biological receptors or signaling pathways. Its potential to bind to or modulate the function of cellular receptors has not been a subject of published research.

Structure Activity Relationship Sar Studies of 1 Methylhexyl Acetate

Correlating Molecular Structure with Sensory Characteristics

The aroma of an ester like 1-methylhexyl acetate (B1210297) is intricately linked to its molecular structure. Factors such as carbon chain length, the presence and position of branching, and stereochemistry all play crucial roles in how the molecule interacts with olfactory receptors, thereby determining its perceived scent.

Influence of Alkyl Chain Branching and Stereochemistry on Aroma

The aroma profile of acetate esters is significantly influenced by the structure of the alkyl group. Generally, for linear acetate esters, as the carbon chain lengthens, the aroma tends to shift from solvent-like to more fruity notes. However, the introduction of branching, as seen in 1-methylhexyl acetate (a branched seven-carbon chain), modifies these sensory characteristics.

Branching in the alkyl chain can affect the molecule's volatility and its fit within the binding pockets of olfactory receptors. Compared to its linear isomer, n-heptyl acetate, which is described as having a woody, fruity, and rum-like odor, the methyl branch in this compound introduces a different steric and electronic profile, contributing to its unique aroma. The position of the branch is also critical; moving the methyl group along the hexyl chain would likely result in a range of different aroma nuances. Studies on other branched esters have shown that the proximity of the branch to the ester functional group can significantly impact the perceived scent.

Stereochemistry is another critical factor in the sensory perception of chiral molecules like this compound, which has a chiral center at the second carbon of the heptyl chain. The R- and S-enantiomers of a chiral compound can interact differently with the chiral environment of olfactory receptors, often leading to distinct aromas. While specific studies on the separate enantiomers of this compound are not extensively documented in publicly available literature, research on other chiral flavor compounds has demonstrated that enantiomers can vary in both odor quality and intensity. For example, the enantiomers of carvone (B1668592) are perceived as caraway and spearmint, respectively, highlighting the profound impact of stereochemistry on aroma. It is therefore highly probable that the (R)-1-methylhexyl acetate and (S)-1-methylhexyl acetate present distinct aroma profiles.

| Structural Feature | General Influence on Aroma | Example in this compound |

|---|---|---|

| Alkyl Chain Length | Longer linear chains tend to correlate with fruitier notes. | The seven-carbon chain contributes to its characteristic fruity profile. |

| Alkyl Chain Branching | Introduces steric hindrance, altering the fit in olfactory receptors and changing the aroma nuance compared to linear isomers. | The methyl group at the C-2 position distinguishes its aroma from the linear n-heptyl acetate. |

| Stereochemistry | Enantiomers of a chiral ester can have distinct odors due to differential interactions with chiral olfactory receptors. | The (R) and (S) enantiomers are expected to possess different aroma profiles. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Flavor Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the physicochemical properties of molecules with their macroscopic properties, such as flavor and aroma. nih.gov This methodology relies on the principle that the behavior of a chemical is a direct result of its molecular structure. researchgate.net

In the context of flavor science, QSPR models can be developed to predict the sensory attributes of compounds like this compound. The process involves several key steps:

Data Collection: A dataset of molecules with known flavor profiles is assembled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., branching indices), geometric descriptors (e.g., molecular surface area), and quantum-chemical descriptors (e.g., dipole moment).

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that links the calculated descriptors to the observed flavor attributes.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For this compound, a QSPR model could predict attributes like its odor threshold, perceived fruitiness, or other subtle flavor notes based on its calculated molecular descriptors. Such models are valuable tools for the flavor industry, enabling the virtual screening of new molecules and the targeted design of novel flavor compounds with specific sensory characteristics, although it is important to note that these models have limitations when used outside of their defined experimental conditions. nih.govresearchgate.net

SAR in Biological Activity (Antimicrobial, Antioxidant, etc.)

While primarily known as a flavor and fragrance agent, the molecular structure of this compound suggests it may possess certain biological activities. SAR studies in this area focus on how structural modifications would influence its potential efficacy as an antimicrobial or antioxidant agent.

Identifying Key Pharmacophores for Efficacy

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. Identifying the key pharmacophore for a particular biological activity is a crucial step in drug design and understanding SAR.

For the potential antimicrobial activity of esters, the key pharmacophoric features often involve a combination of lipophilicity and the presence of a hydrogen-bond-accepting ester group. The lipophilicity, largely determined by the alkyl chain, allows the molecule to penetrate the lipid-rich cell membranes of bacteria. The ester group itself can then interact with molecular targets within the cell.

In the case of this compound, the hypothetical pharmacophore for antimicrobial activity would likely include:

A hydrophobic region: Corresponding to the heptyl chain, which would facilitate passage through the bacterial cell membrane.

A hydrogen bond acceptor: The carbonyl oxygen of the ester group, which could interact with biological targets.

The branching of the alkyl chain in this compound could also play a role, potentially influencing the molecule's orientation within the membrane or its binding to a target site. SAR studies on related compounds have shown that the carbon chain length is a critical factor, with antimicrobial activity often peaking at a certain chain length before decreasing again. This is thought to be due to a balance between the need for sufficient lipophilicity to cross the cell membrane and the need to have some solubility in the aqueous cellular environment.

Computational Approaches to SAR Prediction

Computational methods are increasingly used to predict the biological activity of molecules and to rationalize their SAR, offering a faster and more cost-effective alternative to extensive laboratory testing. These in silico approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Methods: These approaches, which include QSAR modeling, are used when the three-dimensional structure of the biological target is unknown. A QSAR model for the antimicrobial or antioxidant activity of acetate esters could be developed by correlating the biological activity of a series of related esters with their calculated molecular descriptors. Such a model could then be used to predict the activity of this compound.

Structure-Based Methods: When the structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking simulations can be employed. This technique predicts the preferred orientation of a molecule when bound to a target and estimates the binding affinity. For this compound, if a putative target for its antimicrobial activity were identified, docking studies could be used to explore how it binds to the active site and to predict how structural modifications would affect this binding.

These computational tools are powerful for generating hypotheses and guiding the design of more potent analogs. For instance, if a QSAR model indicated that increased lipophilicity enhances antimicrobial activity, longer-chain or differently branched analogs of this compound could be prioritized for synthesis and testing.

| Computational Approach | Description | Application to this compound |

|---|---|---|

| QSAR Modeling | Statistically correlates molecular descriptors with biological activity to build a predictive model. | Predicting antimicrobial or antioxidant activity based on its structural and physicochemical properties. |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Defining the key features (e.g., hydrophobicity, H-bond acceptors) required for its potential biological effects. |

| Molecular Docking | Predicts the binding mode and affinity of a molecule to the active site of a biological target. | Simulating its interaction with potential microbial enzyme targets to explain and predict antimicrobial activity. |

Mechanistic Organic and Biochemical Investigations of 1 Methylhexyl Acetate

Reaction Mechanism Elucidation in Organic Transformations

The transformation of 1-methylhexyl acetate (B1210297), also known as heptan-2-yl acetate, is governed by the principles of ester reactivity. Mechanistic studies, primarily through kinetic and stereochemical analysis, have shed light on the pathways it follows during fundamental organic reactions such as hydrolysis and transesterification.

Kinetics and Stereochemical Aspects of Ester Hydrolysis

The hydrolysis of esters, a reaction that splits the ester back into its constituent carboxylic acid and alcohol, can be catalyzed by either acid or base. libretexts.org The mechanism and kinetics are highly dependent on the conditions employed.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), hydrolysis is an irreversible reaction that goes to completion, yielding an alcohol and a carboxylate salt. libretexts.org This process, known as saponification, involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. ias.ac.inmasterorganicchemistry.com This is the rate-determining step, leading to a tetrahedral intermediate which then collapses to form acetic acid and the heptan-2-oxide alkoxide. The alkoxide subsequently deprotonates the acetic acid in a fast acid-base reaction. The reaction kinetics are typically second-order, being first-order in both the ester and the hydroxide ion. youtube.com

Since 1-methylhexyl acetate possesses a chiral center at the C2 position of the hexyl chain, its hydrolysis provides an opportunity to study the stereochemical outcome of the reaction. In typical acyl-oxygen cleavage mechanisms for both acid- and base-catalyzed hydrolysis, the C-O bond between the carbonyl carbon and the oxygen of the alcohol moiety is broken. The bond to the chiral carbon (C2) remains intact throughout the reaction. Consequently, the hydrolysis of an enantiomerically pure sample of (R)- or (S)-1-methylhexyl acetate proceeds with retention of configuration at the chiral center, yielding the corresponding (R)- or (S)-heptan-2-ol.

Transesterification Pathways and Catalytic Cycles

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. mdpi.com This reaction is widely used in industry, for example, in the production of biodiesel. mdpi.com Like hydrolysis, it can be catalyzed by acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis and esterification. masterorganicchemistry.com The reaction is initiated by the protonation of the ester's carbonyl oxygen. The nucleophilic alcohol then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. A series of proton transfer steps follows, leading to the elimination of the original alcohol (heptan-2-ol) and the formation of a new ester. To drive the equilibrium towards the desired product, the nucleophilic alcohol is often used in large excess as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, a strong base, typically the alkoxide corresponding to the desired alcohol, is used as the catalyst. masterorganicchemistry.com The reaction proceeds via a nucleophilic addition-elimination mechanism. The incoming alkoxide attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 1-methylhexyloxide (heptan-2-oxide) leaving group to form the new ester. masterorganicchemistry.com

A study on the synthesis of 2-ethylhexyl acetate via transesterification of methyl acetate with 2-ethylhexanol using a strongly acidic cation-exchange resin catalyst provides insights applicable to this compound. The study optimized reaction conditions, demonstrating the influence of temperature, catalyst loading, and molar ratio of reactants on conversion efficiency. asianpubs.org

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading (wt. %) | 20 |

| Molar Ratio (Methyl Acetate:Alcohol) | 4:1 |

| Reaction Time (h) | 3 |

| Reaction Temperature (°C) | 80 |

Radical and Peroxide Chemistry of Acetate Esters

While esters are generally less susceptible to autoxidation than compounds like ethers, the presence of secondary C-H bonds in the 1-methylhexyl group of this compound makes it potentially vulnerable to radical-mediated reactions and peroxide formation. odu.edu

The initiation of such processes typically involves the abstraction of a hydrogen atom from the alkyl chain by a radical species, forming an alkyl radical. The secondary C-H bond at the C2 position, being adjacent to the oxygen atom, is a potential site for abstraction. The resulting carbon-centered radical can then react with molecular oxygen (O₂) in a rapid, diffusion-controlled reaction to form a peroxyl radical (ROO•).

This peroxyl radical can subsequently abstract a hydrogen atom from another this compound molecule, propagating the radical chain reaction and forming a hydroperoxide (ROOH) and a new alkyl radical. 1-Methylhexyl hydroperoxide is the likely product of such a sequence. nih.gov The accumulation of hydroperoxides can be hazardous as they are often thermally unstable and can decompose to form other reactive radical species, potentially leading to explosive decomposition. wikipedia.org Therefore, like many organic compounds, prolonged storage of this compound with exposure to air and light should be approached with caution. odu.edu

Enzymatic Reaction Mechanisms in Biosynthesis and Degradation

This compound is found in nature as a volatile flavor component in some plants. nih.gov Its biosynthesis and degradation are mediated by specific enzymes, primarily from the hydrolase and transferase families.

Biosynthesis: The enzymatic synthesis of acetate esters in biological systems is typically catalyzed by alcohol acetyltransferases (AATs). These enzymes facilitate the transfer of an acetyl group from a donor molecule, most commonly acetyl coenzyme A (acetyl-CoA), to an alcohol. researcher.life In the case of this compound, the biosynthesis would involve the reaction of heptan-2-ol with acetyl-CoA, catalyzed by an AAT. The mechanism involves the formation of a ternary complex of the enzyme, heptan-2-ol, and acetyl-CoA. A nucleophilic residue in the enzyme's active site attacks the acetyl group of acetyl-CoA, forming a covalent acetyl-enzyme intermediate and releasing CoA. The alcohol (heptan-2-ol) then attacks this intermediate, transferring the acetyl group to form this compound, which is subsequently released from the enzyme.

Degradation: The enzymatic degradation (hydrolysis) of this compound is primarily carried out by esterases and lipases. These enzymes belong to the family of serine hydrolases and typically feature a catalytic triad (B1167595) (e.g., Ser-His-Asp) in their active site. The hydrolysis mechanism proceeds via a two-step process involving an acyl-enzyme intermediate. First, the serine residue's hydroxyl group, activated by the other members of the catalytic triad, performs a nucleophilic attack on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to release the alcohol (heptan-2-ol) and form a covalent acyl-enzyme intermediate. In the second step (deacylation), a water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate, regenerating the free enzyme and releasing acetic acid. nih.gov Studies on the enzymatic degradation of cellulose (B213188) acetate have shown that the degree of substitution and chain length significantly affect the rate of enzymatic action, a principle that also applies to the hydrolysis of individual ester molecules like this compound. mdpi.comresearchgate.net

Substrate-Enzyme Interactions and Binding Mechanisms

The efficiency and selectivity of enzymatic reactions involving this compound are determined by the precise interactions between the substrate and the enzyme's active site.

For enzymes like lipases or esterases that catalyze the hydrolysis of this compound, the active site is typically a hydrophobic pocket or cleft. The binding of the substrate is a crucial first step. The 1-methylhexyl group, being a moderately long and branched alkyl chain, fits into this hydrophobic pocket. The specificity of the enzyme is influenced by the size and shape of this binding site. An enzyme with a suitably sized pocket will bind this compound preferentially over esters with much smaller or larger alkyl groups.

Once bound, the ester group is positioned near the catalytic triad (e.g., Ser-His-Asp). The carbonyl oxygen of the acetate group often forms hydrogen bonds with specific residues in what is known as the "oxyanion hole." This interaction polarizes the carbonyl bond, increasing its susceptibility to nucleophilic attack, and stabilizes the negative charge that develops on the oxygen atom in the tetrahedral intermediate. nih.gov

In the case of biosynthesis by alcohol acetyltransferases (AATs), the enzyme possesses distinct but potentially overlapping binding sites for both the alcohol (heptan-2-ol) and the acyl donor (acetyl-CoA). The binding of these substrates positions them in the correct orientation for the acetyl transfer to occur. The structure of the alcohol binding pocket is critical for determining the enzyme's substrate specificity and thus which volatile esters are produced by an organism. researcher.life

| Interaction Type | Substrate Moiety Involved | Enzyme Active Site Feature | Function |

|---|---|---|---|

| Hydrophobic Interactions | 1-Methylhexyl group | Hydrophobic pocket/cleft | Substrate binding and specificity |

| Hydrogen Bonding | Carbonyl oxygen | Oxyanion hole residues (e.g., backbone amides) | Stabilization of the tetrahedral intermediate |

| Covalent Catalysis | Carbonyl carbon | Catalytic triad (e.g., Serine) | Formation of the acyl-enzyme intermediate |

Computational and Theoretical Chemistry Applied to 1 Methylhexyl Acetate

Quantum Mechanical Studies

Quantum mechanical (QM) methods, based on the principles of quantum physics, offer a detailed description of the electronic structure of molecules. These calculations can predict a wide range of molecular properties with high accuracy.

Conformational Analysis and Molecular Geometries

1-Methylhexyl acetate (B1210297) is a flexible molecule with multiple rotatable bonds, allowing it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy geometries of the molecule.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons in a molecule is fundamental to its chemical behavior. QM calculations can determine the distribution of electron density and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide insight into how 1-methylhexyl acetate might behave in chemical reactions.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the ability of a species to accept electrons. |

This table outlines key reactivity descriptors derived from HOMO and LUMO energies, which can be calculated using DFT methods to predict the chemical behavior of this compound.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic data, which is invaluable for identifying and characterizing molecules. For this compound, predicting its Nuclear Magnetic Resonance (NMR) spectra is particularly useful.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can compute the magnetic shielding of each nucleus in the molecule. nih.govrsc.org These shielding values are then converted into chemical shifts (¹H and ¹³C), which are the primary data points in an NMR spectrum. nih.gov By calculating the NMR spectra for different possible conformers and averaging them based on their predicted stability (Boltzmann distribution), a theoretical spectrum can be generated that closely matches experimental results. nih.gov This process aids in the structural elucidation of the compound and the assignment of specific signals to individual atoms within the molecule.

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions within larger systems over time.

Molecular Dynamics Simulations of Ester Interactions

Molecular Dynamics (MD) is a simulation technique that computes the movements of atoms and molecules over a period of time. researchgate.net For this compound, MD simulations can be used to study its behavior in different environments, such as in a solution or at an air-water interface. These simulations can reveal how the flexible ester molecule moves, folds, and interacts with solvent molecules.

In the context of food science and flavor perception, MD simulations can model the release of flavor esters from a food matrix into the air, a crucial step for aroma perception. hilarispublisher.comresearchgate.net The simulations provide insights into intermolecular forces, such as van der Waals forces and hydrogen bonds, that govern the interactions between the ester and surrounding molecules, which influences its volatility and solubility. hilarispublisher.com

Docking Studies with Biological Receptors

The fruity aroma of this compound is perceived when the molecule binds to specific olfactory receptors (ORs) in the nasal epithelium. nih.gov Olfactory receptors are a class of G-protein coupled receptors (GPCRs) that recognize odorant molecules. nih.gov Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor).